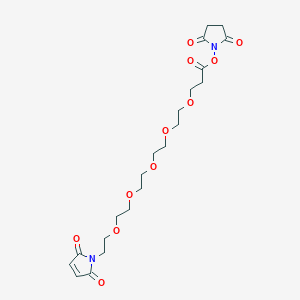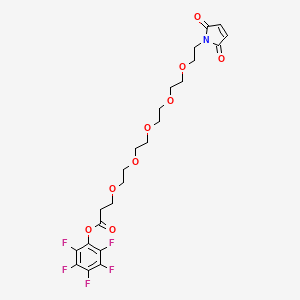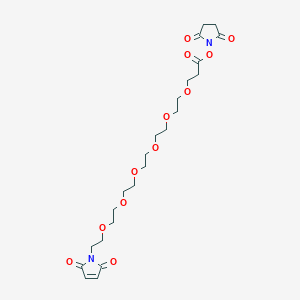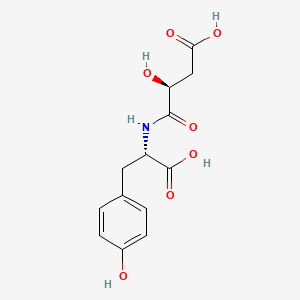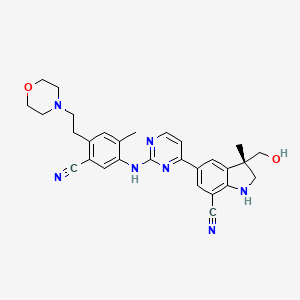
LMPTP inhibitor 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
The primary target of N,N-diethyl-4-(4-((3-(piperidin-1-yl)propyl)amino)quinolin-2-yl)benzamide is the low-molecular-weight protein tyrosine phosphatase (LMPTP) . LMPTP is a proposed insulin receptor (IR) phosphatase and is considered an inhibitor of receptor tyrosine kinases (RTKs) such as the insulin receptor (IR) through dephosphorylation of phosphotyrosine residues in the kinase activation motif .
Mode of Action
N,N-diethyl-4-(4-((3-(piperidin-1-yl)propyl)amino)quinolin-2-yl)benzamide interacts with LMPTP by inhibiting its activity . This inhibition prevents LMPTP from dephosphorylating the insulin receptor, thus promoting the phosphorylation and activation of the insulin receptor . The compound has a unique uncompetitive mechanism and a unique binding site at the opening of the catalytic pocket .
Biochemical Pathways
The inhibition of LMPTP affects the insulin signaling pathway . When LMPTP is inhibited, the insulin receptor remains phosphorylated, which triggers a network of intracellular signaling pathways . This includes the phosphoinositide 3-kinase (PI3K)–AKT pathway , which plays a crucial role in regulating glucose metabolism.
Result of Action
The inhibition of LMPTP by N,N-diethyl-4-(4-((3-(piperidin-1-yl)propyl)amino)quinolin-2-yl)benzamide results in increased liver insulin receptor phosphorylation . This leads to enhanced insulin sensitivity and improved glucose tolerance . In fact, it has been shown to reverse high-fat diet-induced diabetes .
Action Environment
The efficacy and stability of N,N-diethyl-4-(4-((3-(piperidin-1-yl)propyl)amino)quinolin-2-yl)benzamide can be influenced by various environmental factors. For instance, diet-induced obesity can enhance the compound’s efficacy in improving glucose tolerance . .
Biochemische Analyse
Biochemical Properties
“N,N-diethyl-4-(4-((3-(piperidin-1-yl)propyl)amino)quinolin-2-yl)benzamide” interacts with the enzyme LMPTP, inhibiting its function . This interaction enhances the adipogenic differentiation of metabolically impaired progenitor stem cells . The compound also influences mitochondrial bioenergetics and dynamics, contributing to enhanced adipogenesis .
Cellular Effects
The compound has been observed to enhance the expression of PPARy and adiponectin in treated cells . It also increases antioxidative defense and alters mitochondrial bioenergetics . These changes influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
“N,N-diethyl-4-(4-((3-(piperidin-1-yl)propyl)amino)quinolin-2-yl)benzamide” exerts its effects at the molecular level through the inhibition of LMPTP . This inhibition activates oxidative phosphorylation and enhances mitochondrial fusion, contributing to enhanced adipogenesis .
Metabolic Pathways
“N,N-diethyl-4-(4-((3-(piperidin-1-yl)propyl)amino)quinolin-2-yl)benzamide” is involved in the modulation of mitochondrial bioenergetics and dynamics
Vorbereitungsmethoden
Die Synthese von LMPTP-Inhibitorverbindung 23 umfasst mehrere SchritteDie Reaktionsbedingungen beinhalten häufig die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern . Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich eine Skalierung dieser Syntheserouten beinhalten, während die Reinheit und Ausbeute des Endprodukts sichergestellt wird.
Analyse Chemischer Reaktionen
LMPTP-Inhibitorverbindung 23 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann verwendet werden, um sauerstoffhaltige funktionelle Gruppen in die Verbindung einzubringen.
Reduktion: Diese Reaktion kann verwendet werden, um sauerstoffhaltige funktionelle Gruppen zu entfernen oder Doppelbindungen zu reduzieren.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere. Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. .
Wissenschaftliche Forschungsanwendungen
LMPTP-Inhibitorverbindung 23 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Werkzeugverbindung verwendet, um die Hemmung der niedermolekularen Proteintyrosinphosphatase zu untersuchen.
Wirkmechanismus
Der Wirkmechanismus von LMPTP-Inhibitorverbindung 23 beinhaltet die selektive Hemmung der niedermolekularen Proteintyrosinphosphatase. Diese Hemmung verstärkt die Insulinsignalisierung in der Leber, indem sie die Phosphorylierung des Insulinrezeptors erhöht. Die Verbindung bindet an das LMPTP-Phosphor-Cystein-Zwischenprodukt, blockiert die Hydrolyse des kovalenten Zwischenprodukts und behindert die endgültige Freisetzung des Phosphatprodukts . Dies führt zu einer verbesserten Glukosetoleranz und einer verringerten Nüchterninsulinspiegel bei diabetischen Mäusen .
Vergleich Mit ähnlichen Verbindungen
LMPTP-Inhibitorverbindung 23 ist einzigartig in ihrer selektiven Hemmung der niedermolekularen Proteintyrosinphosphatase. Ähnliche Verbindungen umfassen:
Verbindung F9 (AN-465/41163730): Ein neuartiger LMPTP-Inhibitor, der durch virtuelles Screening identifiziert wurde und eine moderate Hemmwirkung zeigt. Die Einzigartigkeit von LMPTP-Inhibitorverbindung 23 liegt in ihrer starken Fähigkeit, diabetesbedingte Veränderungen, die durch eine fettreiche Ernährung bei Mäusen ausgelöst werden, durch eine direkte Wirkung auf die Leber umzukehren.
Eigenschaften
IUPAC Name |
N,N-diethyl-4-[4-(3-piperidin-1-ylpropylamino)quinolin-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O/c1-3-32(4-2)28(33)23-15-13-22(14-16-23)26-21-27(24-11-6-7-12-25(24)30-26)29-17-10-20-31-18-8-5-9-19-31/h6-7,11-16,21H,3-5,8-10,17-20H2,1-2H3,(H,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISMYRQHGUUMGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCCN4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


